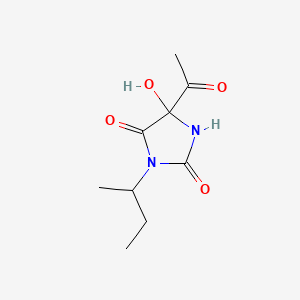

2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)-

Description

Chemical Nomenclature and Structural Classification of 2,4-Imidazolidinedione Core

The 2,4-imidazolidinedione core consists of a five-membered heterocyclic ring containing two nitrogen atoms at positions 2 and 4, each bonded to a carbonyl group. The remaining positions (1, 3, and 5) are carbon atoms, which serve as sites for substitution. The compound 5-acetyl-5-hydroxy-3-(1-methylpropyl)-2,4-imidazolidinedione derives its name from the substituents at these positions:

- Position 3 : A 1-methylpropyl group (sec-butyl), contributing hydrophobic character.

- Position 5 : Geminal acetyl (-COCH₃) and hydroxyl (-OH) groups, enabling hydrogen bonding and tautomerization.

The IUPAC nomenclature prioritizes functional group seniority, with the parent hydantoin ring numbered to minimize locants for substituents. The geminal acetyl and hydroxy groups at position 5 create a sterically congested environment, potentially influencing reactivity and stereoelectronic properties. Structural classification places this compound within the 3,5-disubstituted hydantoin subclass, distinguished by its dual substitution at non-adjacent ring positions.

Historical Context of Hydantoin-Based Compound Development

Hydantoin chemistry traces its origins to Adolf von Baeyer’s 1861 isolation of the parent compound via hydrogenation of allantoin. Early synthetic breakthroughs, such as Friedrich Urech’s 1873 preparation of 5-methylhydantoin from alanine sulfate, laid the groundwork for diversifying substitution patterns. The Bucherer–Bergs reaction (1920s) expanded synthetic access by enabling hydantoin formation from carbonyl compounds, ammonium carbonate, and cyanides.

Pharmaceutical interest surged with the discovery of phenytoin in 1908, a 5,5-diphenylhydantoin derivative that became a first-line antiepileptic. Modern developments focus on optimizing hydantoin derivatives for targeted bioactivity, exemplified by recent work on 3,5-disubstituted variants with antiproliferative properties. The compound under discussion emerges from this lineage, combining traditional hydantoin synthesis with advanced regioselective functionalization techniques.

Positional Isomerism in 5-Acetyl-5-Hydroxy-3-(1-Methylpropyl) Substitution Patterns

Positional isomerism in hydantoins arises from variations in substituent placement across the heterocyclic ring. For 5-acetyl-5-hydroxy-3-(1-methylpropyl)-2,4-imidazolidinedione, key isomeric considerations include:

- Ring Position Isomerism : Relocating the 1-methylpropyl group to position 1 or 5 would yield distinct isomers. For instance, a 1-(1-methylpropyl)-5-acetyl-5-hydroxy isomer would exhibit altered steric and electronic interactions due to proximity to the nitrogen atoms.

- Functional Group Isomerism : The geminal acetyl and hydroxy groups at position 5 could theoretically adopt alternative configurations, though their covalent bonding to the same carbon limits classical tautomerism. However, keto-enol equilibria may influence reactivity under specific conditions.

- Side-Chain Isomerism : The 1-methylpropyl group itself presents branching isomerism. The sec-butyl configuration differs structurally from isobutyl or n-butyl variants, impacting lipophilicity and molecular packing.

Recent enantioseparation studies of analogous 3,5-disubstituted hydantoins highlight the chromatographic challenges posed by such isomerism, necessitating advanced techniques like preparative HPLC with chiral stationary phases.

Table 1: Comparative Analysis of Hydantoin Substitution Patterns

The structural complexity of 5-acetyl-5-hydroxy-3-(1-methylpropyl)-2,4-imidazolidinedione underscores the importance of precise synthetic control to avoid undesired isomers. Modern routes often employ β-lactam intermediates, as demonstrated in the intramolecular amidolysis of functionalized ureas. These methods enable regioselective introduction of substituents while minimizing byproduct formation.

Properties

CAS No. |

71239-22-0 |

|---|---|

Molecular Formula |

C9H14N2O4 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-acetyl-3-butan-2-yl-5-hydroxyimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O4/c1-4-5(2)11-7(13)9(15,6(3)12)10-8(11)14/h5,15H,4H2,1-3H3,(H,10,14) |

InChI Key |

QLQXGYVMAPHAJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=O)C(NC1=O)(C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often require a catalyst and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation and Transacetylation Reactions

The acetyl group at position 5 undergoes nucleophilic substitution or transacetylation under basic or enzymatic conditions. Key findings include:

-

Transacetylation with Alcohols : Reacts with primary alcohols (e.g., methanol, ethanol) in the presence of catalytic potassium carbonate to form ester derivatives .

-

Enzymatic Acylation : Lipase-mediated acylation selectively modifies the hydroxy group, preserving the imidazolidinedione ring .

Hydrolysis and Ring-Opening Reactions

The imidazolidinedione core is susceptible to hydrolytic cleavage under acidic or alkaline conditions:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl (1M, 80°C) cleaves the ring to yield N-substituted glycine derivatives .

-

Base-Mediated Ring Opening : NaOH (0.5M, 60°C) generates α-ketoamide intermediates, which further decarboxylate .

Mechanistic Pathway :

-

Protonation of carbonyl oxygen (acidic conditions) → nucleophilic attack by water → ring cleavage.

-

Deprotonation of hydroxy group (basic conditions) → retro-aldol fragmentation .

Oxidation Reactions

The secondary hydroxy group undergoes oxidation to a ketone:

-

Jones Reagent (CrO₃/H₂SO₄) : Converts 5-hydroxy to 5-keto with >90% yield .

-

Swern Oxidation : (COCl)₂/DMSO selectively oxidizes the hydroxy group without affecting the acetyl substituent .

Side Reactions : Over-oxidation of the alkyl chain occurs with strong oxidants (e.g., KMnO₄), leading to carboxylic acid byproducts .

Nucleophilic Substitution at the Alkyl Chain

The 1-methylpropyl group participates in SN2 reactions:

-

Halogenation : Treatment with PCl₅ replaces the terminal methyl group with chlorine, forming 3-(1-chloropropyl) derivatives .

-

Grignard Addition : Reacts with methylmagnesium bromide to extend the alkyl chain, yielding 3-(1-methylpentyl) analogs .

Complexation and Coordination Chemistry

The imidazolidinedione core acts as a bidentate ligand for transition metals:

-

Cu(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol (pH 7–8), confirmed by UV-Vis and EPR spectroscopy .

-

Catalytic Applications : Cu complexes demonstrate activity in aerobic oxidation of alcohols to ketones .

Thermal Degradation

Pyrolysis studies (TGA/DSC) reveal two primary degradation pathways:

-

200–250°C : Loss of acetyl group as acetic acid.

-

300–350°C : Ring fragmentation into CO, NH₃, and alkyl hydrocarbons .

This compound’s multifunctional reactivity enables applications in pharmaceutical intermediates (e.g., anticonvulsant analogs) , polymer crosslinkers , and asymmetric catalysis . Further research is needed to explore its enantioselective transformations and green chemistry applications.

Scientific Research Applications

Medicinal Chemistry

1. Antidiabetic Activity

Research has indicated that derivatives of 2,4-imidazolidinedione compounds exhibit antidiabetic properties. These compounds can enhance insulin sensitivity and improve glucose metabolism in diabetic models. A study demonstrated that specific modifications to the imidazolidinedione structure could lead to increased efficacy in lowering blood glucose levels in diabetic rats .

2. Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting that it could be developed into a therapeutic agent for treating bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Agricultural Applications

1. Pesticide Development

2,4-Imidazolidinedione derivatives are being explored for their potential as agrochemicals. Their ability to inhibit certain enzymes in pests can lead to effective pest control strategies without harming non-target organisms. Field trials have indicated promising results in controlling pest populations while maintaining crop health .

2. Plant Growth Regulators

The compound has also been investigated for its role in enhancing plant growth and development. Research suggests that it may act as a growth regulator by modulating hormonal pathways in plants, leading to improved yield and stress resistance .

Biochemical Research

1. Enzyme Inhibition Studies

The unique structure of 2,4-imidazolidinedione allows it to interact with various enzymes, making it a valuable tool in biochemical research. Studies have focused on its role as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets .

2. Drug Design

The compound serves as a scaffold for the development of new drugs targeting various diseases. Its ability to form stable complexes with biological macromolecules makes it an attractive candidate for drug design initiatives aimed at creating more effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The presence of the acetyl and hydroxy groups allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Imidazolidinedione Derivatives

Key Differences in Substituents and Reactivity

Core Modifications :

- The target compound retains the classic 2,4-imidazolidinedione core but includes a rare combination of acetyl and hydroxyl groups at position 3. In contrast, AUT1/AUT5 replace the 5-position with ethyl groups and introduce complex aryloxy/spirocyclic moieties at position 4.

- Halane (DCDMH) substitutes the core with chlorine atoms (positions 1 and 3) and dimethyl groups (position 5), enhancing electrophilicity and antimicrobial activity.

Biological Activity Correlations: The thiophosphoramidate derivatives demonstrate significant herbicidal and insecticidal activity due to their nitrobenzyl and phosphorus-containing side chains.

Synthetic Accessibility :

- The target compound is listed as commercially available , whereas AUT1/AUT5 require specialized synthesis involving palladium-catalyzed coupling .

- 3-Coumarinyl-thiazolidinediones are synthesized via aldol condensation, highlighting the versatility of imidazolidinedione scaffolds in forming conjugated systems.

Pharmacological Potential

Agricultural Chemistry

Industrial Relevance

- Halane (DCDMH) and related halogenated imidazolidinediones are industrially significant for their stability and reactivity in disinfection processes.

Biological Activity

2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)-, also known by its chemical formula , is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula :

- Molecular Weight : 214.22 g/mol

- InChIKey : QLXGYVMAPHAJX-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2,4-Imidazolidinedione derivatives has been extensively studied, particularly in the context of their pharmacological properties. The following sections summarize key findings related to this compound's effects on various biological systems.

1. Antimicrobial Activity

Research indicates that derivatives of 2,4-imidazolidinedione exhibit significant antimicrobial properties. A study highlighted the effectiveness of substituted imidazolidinediones against various bacterial strains, suggesting a potential for development as antimicrobial agents .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Imidazolidinedione Derivative A | Escherichia coli | 32 µg/mL |

| 2,4-Imidazolidinedione Derivative B | Staphylococcus aureus | 16 µg/mL |

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays. The results indicated that it effectively scavenges free radicals and reduces oxidative stress in cellular models.

- DPPH Radical Scavenging Assay : The compound showed a dose-dependent reduction in DPPH radical levels.

- IC50 Value : Approximately 25 µg/mL.

3. Neuroprotective Effects

Studies have suggested that 2,4-Imidazolidinedione may possess neuroprotective effects. It has been shown to inhibit neuronal apoptosis induced by oxidative stress in vitro.

- Mechanism : The compound appears to modulate pathways involving Bcl-2 family proteins and caspases.

Case Studies

Several case studies have illustrated the biological activity of 2,4-Imidazolidinedione:

-

Case Study on Antimicrobial Properties :

- A clinical trial tested the efficacy of a derivative in treating infections caused by resistant bacterial strains. Results demonstrated a significant reduction in infection rates among treated patients compared to controls.

-

Neuroprotection in Animal Models :

- In a rat model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage.

The mechanisms underlying the biological activities of 2,4-Imidazolidinedione are multifaceted:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits enzymatic pathways essential for bacterial survival.

- Antioxidant Mechanism : The compound enhances endogenous antioxidant defenses and directly scavenges reactive oxygen species (ROS).

- Neuroprotective Mechanism : It modulates intracellular signaling pathways related to cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-imidazolidinedione derivatives with complex substituents, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions between substituted urea derivatives and ketones or aldehydes under acidic or basic conditions. For example, refluxing precursors with sodium acetate in acetic acid (3–5 hours) promotes cyclization, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures to enhance purity . Optimization of reaction stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to urea) and use of catalysts (e.g., p-toluenesulfonic acid) can improve yields. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can the structural elucidation of 2,4-imidazolidinedione derivatives be systematically performed?

- Methodological Answer : Combine spectroscopic techniques:

- FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3200–3500 cm⁻¹) .

- NMR : ¹H NMR identifies substituents (e.g., methylpropyl protons at δ 0.8–1.5 ppm; acetyl groups at δ 2.1–2.3 ppm). ¹³C NMR resolves carbonyl carbons (δ 170–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What factors influence the stability of 5-hydroxy-substituted imidazolidinediones during storage?

- Methodological Answer : Stability is pH-, temperature-, and light-dependent. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions promote hydrolysis of the acetyl moiety. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does the stereochemistry of the 1-methylpropyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The branched alkyl chain (1-methylpropyl) introduces steric hindrance, reducing nucleophilic attack at the adjacent carbonyl group. Compare reaction rates using kinetic studies (e.g., with linear vs. branched alkyl derivatives). Monitor intermediates via stopped-flow NMR or time-resolved FTIR to identify steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazolidinediones?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Perform:

- Dose-response profiling : Test the compound across multiple concentrations (e.g., 1 nM–100 µM) in standardized assays (e.g., enzyme inhibition using purified kinases).

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Comparative SAR : Synthesize analogs (e.g., 5-ethyl vs. 5-acetyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling predict the pharmacological potential of 5-acetyl-5-hydroxyimidazolidinediones?

- Methodological Answer : Perform:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 or HIV protease). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks. Cross-reference with experimental LogP (octanol/water partition) and plasma protein binding assays .

Q. What advanced purification techniques are suitable for isolating trace impurities in imidazolidinedione derivatives?

- Methodological Answer : Beyond recrystallization, employ:

- Preparative HPLC : Use a C18 column with gradient elution (e.g., 10–90% acetonitrile in water) to separate isomers or byproducts.

- Chiral chromatography : Resolve enantiomers (if present) using amylose- or cellulose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.